N-(4-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazolinone core, a piperazine moiety, and a methoxyphenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of this compound is associated with pyruvate kinase . Pyruvate kinase is an enzyme involved in glycolysis, which is a crucial metabolic pathway for cellular respiration. It catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding one molecule of pyruvate and one molecule of ATP .
Mode of Action
The compound may bind to the active site of the enzyme, altering its conformation and activity .
Biochemical Pathways
The compound affects the glycolytic pathway by interacting with pyruvate kinase . This interaction can influence the conversion of PEP to pyruvate, a key step in glycolysis. The downstream effects of this interaction on other metabolic pathways are currently unknown .
Pharmacokinetics
Its crystalline salt forms are used in pharmaceutical compositions, suggesting it has suitable bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are related to its influence on pyruvate kinase activity. By modulating this enzyme’s activity, the compound can potentially correct the metabolic imbalances associated with pyruvate kinase deficiency .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the individual’s metabolism .
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.
Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the quinazolinone core.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or other reducible moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other reactive sites.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different fragments.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications:
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide can be compared with similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core and may have similar biological activities.
Piperazine Derivatives: Compounds with the piperazine moiety are often studied for their pharmacological properties.
Methoxyphenyl Compounds: These compounds include the methoxyphenyl group and may exhibit similar chemical reactivity.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33N5O6S/c1-45-28-13-11-26(12-14-28)37-33(42)22-48-36-38-30-20-32-31(46-23-47-32)19-29(30)35(44)41(36)21-24-7-9-25(10-8-24)34(43)40-17-15-39(16-18-40)27-5-3-2-4-6-27/h2-14,19-20H,15-18,21-23H2,1H3,(H,37,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKMHGQTMPUUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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